molecular formula C9H11N3O B3376952 1-(Azidomethyl)-4-ethoxybenzene CAS No. 1249505-24-5

1-(Azidomethyl)-4-ethoxybenzene

Cat. No.: B3376952
CAS No.: 1249505-24-5
M. Wt: 177.20
InChI Key: SZVDXYDRNCJVOL-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-4-ethoxybenzene is an organic compound characterized by the presence of an azide group attached to a benzene ring substituted with an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-4-ethoxybenzene typically involves the nucleophilic substitution of a halomethyl derivative with sodium azide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process. The general reaction scheme is as follows:

4-Ethoxybenzyl chloride+Sodium azideThis compound+Sodium chloride\text{4-Ethoxybenzyl chloride} + \text{Sodium azide} \rightarrow \text{this compound} + \text{Sodium chloride} 4-Ethoxybenzyl chloride+Sodium azide→this compound+Sodium chloride

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency, given the potentially hazardous nature of azides. The use of automated systems can help in controlling reaction parameters and minimizing risks associated with large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Azidomethyl)-4-ethoxybenzene undergoes various chemical reactions, including:

    Cycloaddition Reactions:

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution Reactions: The azide group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Cycloaddition: Copper(I) catalysts are commonly used for the Huisgen cycloaddition.

    Reduction: LiAlH4 in anhydrous ether or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Various nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Cycloaddition: 1,2,3-Triazoles

    Reduction: 4-Ethoxybenzylamine

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

1-(Azidomethyl)-4-ethoxybenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)-4-ethoxybenzene primarily involves the reactivity of the azide group. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form stable triazole rings. In reduction reactions, the azide group is converted to an amine, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Uniqueness: 1-(Azidomethyl)-4-ethoxybenzene is unique due to the presence of both an azide group and an ethoxy group on the benzene ring, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-(azidomethyl)-4-ethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-2-13-9-5-3-8(4-6-9)7-11-12-10/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVDXYDRNCJVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401304160
Record name 1-(Azidomethyl)-4-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249505-24-5
Record name 1-(Azidomethyl)-4-ethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1249505-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Azidomethyl)-4-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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